molecular formula C6H4Cl2O5S B2995636 Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate CAS No. 2138430-31-4

Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate

Cat. No. B2995636
CAS RN: 2138430-31-4
M. Wt: 259.05
InChI Key: ODWQYBCTNMAWHM-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate” is a chemical compound with the CAS Number: 2138430-31-4 . It has a molecular weight of 259.07 .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For “Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate”, the InChI code is 1S/C6H4Cl2O5S/c1-12-6(9)3-2-4(13-5(3)7)14(8,10)11/h2H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate” has a molecular weight of 259.07 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Biobased Building Blocks from Renewable Biomass

Research on furan derivatives, like those derived from methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate, has focused on their potential as substitutes for petroleum-based building blocks in the production of plastics and fine chemicals. A study highlighted the development of a process for the selective dehydration of fructose to 5-hydroxymethylfurfural (HMF), a key intermediate in producing valuable furan-based chemicals from renewable biomass resources. This process achieves high yields and operates at high fructose concentrations, demonstrating the utility of furan derivatives in sustainable chemistry (Román-Leshkov, Chheda, & Dumesic, 2006).

Electrochemical Production of Biobased Platform Molecules

The electrochemical reduction of 5-(chloromethyl)furfural (CMF) derivatives, including those structurally related to methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate, has been studied for expanding the derivative scope of CMF as a biobased platform molecule. This research demonstrates the potential of furan derivatives in synthesizing a wide range of valuable chemicals through environmentally friendly electrochemical methods (Ling, Miao, Cao, & Mascal, 2022).

Thermodynamic Properties in Organic Solvents

Investigations into the thermodynamic properties of chlorine derivatives of 2-methyl-5-arylfuran-3-carboxylic acids, closely related to methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate, have provided insights into their solubility and mixing behaviors in various organic solvents. This research aids in understanding the physical properties and solubility parameters of furan derivatives, essential for their application in chemical synthesis and material science (Sobechko, Horak, Dibrivnyi, Obushak, & Goshko, 2019).

Catalytic and Uncatalysed Thermolysis

The thermolysis of certain furan carboxylates, akin to methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate, has been explored to understand the mechanisms behind their catalyzed and uncatalyzed reactions. Such studies contribute to the knowledge of furan derivatives' reactivity and stability, offering pathways to novel rearrangements and products suitable for various applications in organic synthesis (Gillespie, Murray-Rust, Murray-Rust, & Porter, 1979).

Enzymatic Synthesis of Biobased Polyesters

Furan derivatives are also being utilized in the enzymatic synthesis of biobased polyesters, showcasing their potential as sustainable alternatives to petrochemical-based materials. Research in this area demonstrates the versatility of furan-based chemicals, derived from compounds like methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate, in producing novel biobased materials with promising applications in the polymer industry (Jiang, Woortman, van Ekenstein, Petrović, & Loos, 2014).

properties

IUPAC Name

methyl 2-chloro-5-chlorosulfonylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O5S/c1-12-6(9)3-2-4(13-5(3)7)14(8,10)11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWQYBCTNMAWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC(=C1)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-5-(chlorosulfonyl)furan-3-carboxylate

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